molecular formula C9H7FN2O B13070698 1-(3-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one

1-(3-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B13070698
M. Wt: 178.16 g/mol
InChI Key: OZZQVNANBMRQCI-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one is a chemical compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The presence of a fluorine atom in the phenyl ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one typically involves the reaction of 3-fluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrazolone ring. The reaction conditions usually involve refluxing the mixture in ethanol for several hours .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets in the body. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact molecular pathways involved depend on the specific biological context and the target enzymes .

Comparison with Similar Compounds

1-(3-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

2-(3-fluorophenyl)-1H-pyrazol-5-one

InChI

InChI=1S/C9H7FN2O/c10-7-2-1-3-8(6-7)12-5-4-9(13)11-12/h1-6H,(H,11,13)

InChI Key

OZZQVNANBMRQCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CC(=O)N2

Origin of Product

United States

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